Amoxicillin Diketopiperazines

Overview

Description

Amoxicillin Diketopiperazines is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Detection and Impact

Amoxicillin-diketopiperazine-2′, 5′ (ADP) has been detected in wastewater, signifying its stability and occurrence as a degradation product of amoxicillin in aquatic environments. This detection is crucial as it helps understand the environmental impact of pharmaceutical residues, specifically in water resources. ADP, as a stable form of amoxicillin, poses a risk of eliciting allergic reactions in humans due to its penicillin nature (Lamm et al., 2009).

Degradation and Stability Analysis

Research focusing on amoxicillin degradation products in various aqueous solutions has identified multiple degradation products, including AMX penicilloic acid and AMX diketopiperazine. This study provides valuable insights into the environmental fate of amoxicillin and its metabolites, highlighting the importance of detecting and quantifying such degradation products in aquatic environments for environmental health and safety concerns (Gozlan et al., 2013).

Metabolism and Excretion in Animals

In a study analyzing the metabolism of an amoxicillin-sulbactam hybrid molecule in rats, amoxicillin diketopiperazine was identified as one of the major metabolites. This finding is significant for understanding the metabolism and clinical usage of such hybrid molecules (Zhao et al., 2022).

Impact on Agricultural Practices

Amoxicillin and its metabolites, including diketopiperazines, have been studied in the context of their depletion in chicken eggs and pig tissues. Understanding the residue levels and depletion rates of these substances is critical for food safety and establishing appropriate withdrawal times for amoxicillin in animal husbandry (Liu et al., 2017).

Biomedical Applications

A study on the antibacterial properties of diketopiperazines, including those derived from amoxicillin, revealed potential applications in controlling biofilms and bacterial communication. This opens new avenues for addressing bacterial resistance and improving antimicrobial strategies (de Carvalho & Abraham, 2012).

properties

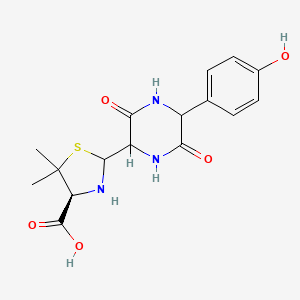

IUPAC Name |

(4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)/t9?,10?,11-,14?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZCCQJEPBWGJU-DGVZPSOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

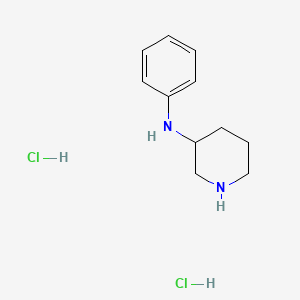

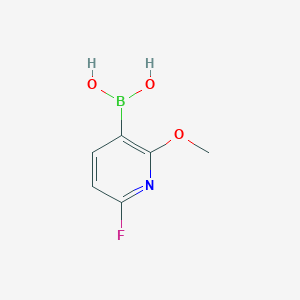

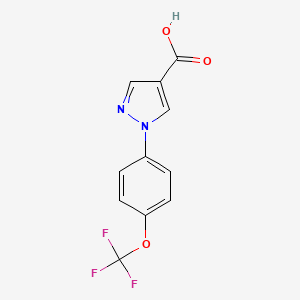

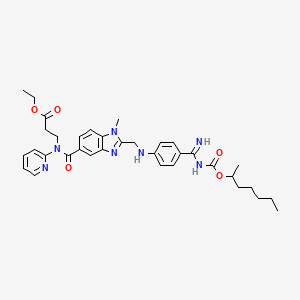

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

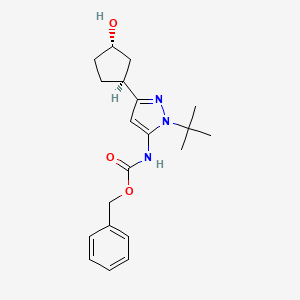

![benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8236816.png)

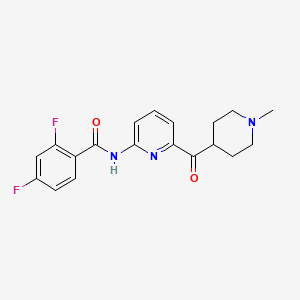

![9-Chloro-7H-benzo[c]fluoren-7-one](/img/structure/B8236832.png)

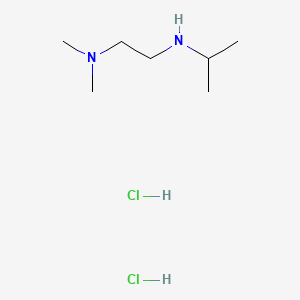

![hexyl (NZ)-N-[amino-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B8236888.png)

![ethyl 3-[[2-[[4-[(Z)-N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236891.png)

![ethyl 3-[[2-[[4-(N'-hexan-3-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236895.png)

![ethyl 3-[[2-[[4-[(E)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236898.png)

![ethyl 3-[[1-methyl-2-[[4-[(E)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236913.png)